2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride
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Overview
Description
2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-quinolin-8-ylethanamine typically involves the nucleophilic substitution of fluorine atoms and cyclization reactions. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures to introduce fluorine atoms into the quinoline ring . Another approach involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Industrial Production Methods
Industrial production of fluorinated quinolines, including 2,2-Difluoro-2-quinolin-8-ylethanamine, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-quinolin-8-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like cesium fluoride and organometallic compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .
Scientific Research Applications
2,2-Difluoro-2-quinolin-8-ylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: Utilized in the production of liquid crystals, dyes, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-quinolin-8-ylethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt bacterial cell membranes, and interfere with DNA synthesis. These actions result in the antibacterial, antineoplastic, and antiviral effects observed in scientific studies .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
2,2-Difluoro-2-quinolin-8-ylethanamine is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDQHMXVIYUKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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